Tam-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

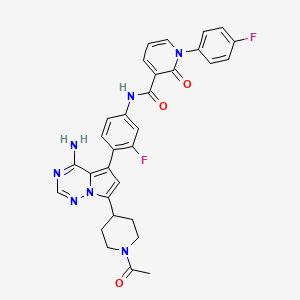

N-[4-[7-(1-acetylpiperidin-4-yl)-4-aminopyrrolo[2,1-f][1,2,4]triazin-5-yl]-3-fluorophenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F2N7O3/c1-18(41)38-13-10-19(11-14-38)27-16-25(28-29(34)35-17-36-40(27)28)23-9-6-21(15-26(23)33)37-30(42)24-3-2-12-39(31(24)43)22-7-4-20(32)5-8-22/h2-9,12,15-17,19H,10-11,13-14H2,1H3,(H,37,42)(H2,34,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCVJNJRUVNDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=C(C=C6)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27F2N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of the TAM Family of Receptor Tyrosine Kinases

Disclaimer: An initial search for the specific compound "Tam-IN-2" did not yield any publicly available scientific information. It is possible that this is an internal research compound name or a less common nomenclature. However, the query strongly relates to the well-established TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) and Tumor-Associated Macrophages (TAMs) . This guide will provide an in-depth overview of the mechanism of action of the TAM family of receptors, a critical area of research in oncology and immunology.

The TAM family of receptor tyrosine kinases—comprising Tyro3, Axl, and Mer—are crucial regulators of cellular homeostasis in mature tissues.[1] These receptors and their ligands, Gas6 (Growth arrest-specific 6) and Protein S, are essential for processes such as the clearance of apoptotic cells (efferocytosis) and the modulation of the innate immune response.[2][3] Dysregulation of TAM signaling is implicated in various pathologies, including chronic inflammatory diseases, autoimmune disorders, and cancer progression and metastasis.[2][4]

Core Functions of TAM Receptors

The physiological roles of TAM receptors are diverse and context-dependent, primarily revolving around the maintenance of tissue homeostasis and the regulation of immune responses.

-

Efferocytosis: TAM receptors are fundamental for the efficient phagocytosis of apoptotic cells.[2] Their ligands, Gas6 and Protein S, act as bridging molecules that bind to phosphatidylserine exposed on the surface of apoptotic cells and concurrently activate TAM receptors on phagocytes.[3]

-

Inhibition of Innate Immunity: A key function of TAM signaling is the suppression of the innate immune response.[2][3] This is particularly important in preventing excessive inflammation. In dendritic cells and macrophages, activation of TAM receptors leads to the inhibition of Toll-like receptor (TLR) and type I interferon signaling pathways.[3][5]

-

Cell Survival and Proliferation: Like other receptor tyrosine kinases, TAM receptors can promote cell survival and proliferation through the activation of downstream signaling cascades, most notably the PI3K/AKT pathway.[1][2]

-

Regulation of Vascular Homeostasis: TAM receptors and their ligands are involved in maintaining the integrity and permeability of blood vessels.[2]

Signaling Pathways

Upon ligand binding and dimerization, TAM receptors autophosphorylate specific tyrosine residues in their intracellular domain, creating docking sites for various signaling adaptors and enzymes. This initiates downstream signaling cascades.

The PI3K/AKT Survival Pathway

A predominant pathway activated by TAM receptors is the phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation.

-

Activation: A conserved tyrosine residue downstream of the kinase domain becomes phosphorylated upon receptor activation.[1][2]

-

Recruitment of Adaptor Proteins: The phosphorylated tyrosine serves as a binding site for the SH2 domain of the adaptor protein Grb2. Grb2, in turn, recruits the p85 subunit of PI3K. Alternatively, p85 can bind directly to the phosphorylated receptor.[1][2]

-

Downstream Signaling: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation.

The SOCS-mediated Anti-inflammatory Pathway

In immune cells, particularly dendritic cells, TAM receptors play a critical role in dampening inflammatory responses by inducing the expression of Suppressor of Cytokine Signaling (SOCS) proteins.

-

Complex Formation: Activated TAM receptors can form a complex with the type I interferon receptor (IFNAR).[1][2]

-

STAT Activation: This receptor complex activation leads to the tyrosine phosphorylation and activation of STAT1 (Signal Transducer and Activator of Transcription 1).[1][2]

-

SOCS Expression: Activated STAT1 dimerizes and translocates to the nucleus, where it drives the transcription of SOCS1 and SOCS3 genes.[1][2]

-

Inhibition of Inflammation: SOCS1 and SOCS3 are potent inhibitors of cytokine and Toll-like receptor signaling pathways, thereby suppressing the inflammatory response.[2][3][5]

Role in Tumor-Associated Macrophages (TAMs)

Tumor-Associated Macrophages are a major component of the tumor microenvironment and predominantly exhibit an M2-like, pro-tumoral phenotype.[6] TAM receptor signaling is critically involved in the function of these cells.

-

M2 Polarization: TAM receptor activation can promote the polarization of macrophages towards the M2 phenotype, which is associated with immunosuppression and tumor progression.[7]

-

Immunosuppression: By producing anti-inflammatory cytokines like IL-10 and TGF-β, and through the expression of immune checkpoint ligands such as PD-L1, TAMs suppress the anti-tumor activity of cytotoxic T cells and natural killer (NK) cells.[8][9]

-

Tumor Growth and Metastasis: TAMs contribute to tumor progression by secreting growth factors that stimulate tumor cell proliferation, promoting angiogenesis, and releasing proteases that facilitate tissue remodeling and metastasis.[8][10]

Experimental Protocols for Investigating TAM Receptor Signaling

A variety of experimental techniques are employed to elucidate the mechanism of action of TAM receptors and their inhibitors.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory activity of a compound on a specific TAM kinase.

-

Methodology:

-

Recombinant purified TAM kinase (e.g., Axl, Mer) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

The test compound (e.g., a potential inhibitor) is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo, LanthaScreen, or radioisotope incorporation (³²P-ATP).

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

-

Cellular Phosphorylation Assays (Western Blotting)

-

Objective: To assess the inhibition of TAM receptor autophosphorylation and downstream signaling in a cellular context.

-

Methodology:

-

Cells expressing the target TAM receptor are cultured.

-

Cells are pre-treated with the test compound at various concentrations.

-

The cells are then stimulated with a TAM ligand (e.g., Gas6) to induce receptor activation.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated form of the TAM receptor (e.g., anti-phospho-Axl) and downstream targets (e.g., anti-phospho-AKT), as well as antibodies for the total protein as a loading control.

-

Antibody binding is detected using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Band intensities are quantified to determine the extent of phosphorylation inhibition.

-

Phagocytosis (Efferocytosis) Assays

-

Objective: To measure the effect of a compound on the ability of phagocytic cells (e.g., macrophages) to engulf apoptotic cells, a key function mediated by TAM receptors.

-

Methodology:

-

Target cells (e.g., Jurkat T cells) are induced to undergo apoptosis (e.g., by UV irradiation or staurosporine treatment).

-

Apoptotic cells are labeled with a fluorescent dye (e.g., pHrodo or CFSE).

-

Phagocytic cells (e.g., primary macrophages or a macrophage cell line) are cultured and pre-treated with the test compound.

-

The labeled apoptotic cells are co-cultured with the phagocytes.

-

After incubation, non-engulfed apoptotic cells are washed away.

-

The percentage of phagocytes that have engulfed fluorescent apoptotic cells is quantified by flow cytometry or fluorescence microscopy.

-

Quantitative Data Presentation

The following tables illustrate the types of quantitative data typically generated in the study of TAM receptor modulators. The values presented are hypothetical and for illustrative purposes only.

Table 1: In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

| Inhibitor X | Tyro3 | 50 |

| Axl | 5 | |

| Mer | 15 |

Table 2: Cellular Target Engagement

| Compound | Cell Line | Target | EC50 (nM) |

| Inhibitor X | A549 (Lung Cancer) | p-Axl | 25 |

| THP-1 (Macrophage) | p-Mer | 75 |

Table 3: Functional Assay Data

| Compound | Assay | Cell Type | IC50 (nM) |

| Inhibitor X | Efferocytosis | J774A.1 Macrophages | 120 |

| Cytokine (IL-10) Release | Primary Macrophages | 90 |

Conclusion

The TAM family of receptor tyrosine kinases represents a critical signaling node in the regulation of tissue homeostasis and immune responses. Their multifaceted roles in efferocytosis, inflammation, and cell survival make them compelling therapeutic targets, particularly in the fields of oncology and autoimmune disease. A thorough understanding of their intricate signaling pathways and the development of robust experimental protocols are essential for the successful design and evaluation of novel therapeutic agents that modulate TAM receptor activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAM receptor signaling and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of TAM Family Receptors in Immune Cell Function: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAM receptor signaling and viral infection [lemkelab.org]

- 6. iris.unito.it [iris.unito.it]

- 7. Integration of Single-Cell RNA Sequencing and Bulk RNA Sequencing Reveals That TAM2-Driven Genes Affect Immunotherapeutic Response and Prognosis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of TAMs in Tumor Microenvironment and New Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | TAM-targeted reeducation for enhanced cancer immunotherapy: Mechanism and recent progress [frontiersin.org]

- 10. Tumor-Associated Macrophage (TAM)-Mediated Mechanisms of Immunosuppression [rndsystems.com]

In-Depth Technical Guide to Tam-IN-2: A Pan-TAM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tam-IN-2 is a potent, small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. As a pyrrolotriazine compound, it demonstrates significant inhibitory activity against Axl and Mer kinases, with lesser activity towards Tyro3. The TAM kinases are critical regulators of the innate immune response, and their dysregulation is implicated in the pathogenesis of various cancers, promoting tumor growth, metastasis, and resistance to therapy. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers in oncology and immunology.

Core Function and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the TAM family of receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation and subsequent activation of these receptors. This, in turn, inhibits the downstream signaling pathways that are crucial for cell survival, proliferation, migration, and immunosuppression. The primary ligands for TAM kinases, Gas6 (Growth arrest-specific 6) and Protein S, can no longer effectively activate the receptors in the presence of this compound, leading to a disruption of their biological functions.

The differential inhibitory profile of this compound, with high potency against Axl and Mer, suggests its potential to modulate the tumor microenvironment. Axl and Mer are frequently overexpressed on tumor cells and immunosuppressive myeloid cells, contributing to an immune-evasive milieu. By inhibiting these two key TAM kinases, this compound may restore anti-tumor immunity and directly impede tumor cell growth and survival.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in cellular assays, providing quantitative measures of its potency against the individual TAM kinases. The following table summarizes the available IC50 data for the trifluoroacetic acid salt of this compound, also referred to as Compound I in related patents.

| Target Kinase | IC50 (nM) |

| Axl | ≤ 5 |

| Mer | ≤ 5 |

| Tyro3 | > 10 and ≤ 100 |

Table 1: Inhibitory activity (IC50) of this compound against TAM family kinases in a cellular proliferation assay.[1]

Signaling Pathway Inhibition

This compound disrupts the canonical signaling pathways downstream of Axl and Mer activation. Upon ligand binding, TAM kinases typically activate pro-survival and proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways. By blocking the initial phosphorylation event, this compound prevents the recruitment and activation of these downstream effectors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the cellular potency and selectivity of this compound against each of the TAM family kinases.

Cell Line Generation:

-

The cytoplasmic domain of human AXL, MER, or TYRO3 is fused to a suitable signaling partner to drive proliferation in the IL-3 dependent Ba/F3 cell line.

-

Ba/F3 cells are transfected with the expression constructs for the AXL, MER, or TYRO3 fusion proteins.

-

Stable cell lines are selected by culturing in the presence of a selection agent (e.g., G418) and in the absence of IL-3. Only cells that have successfully integrated the fusion construct and are dependent on its kinase activity for survival and proliferation will expand.

Proliferation Assay Protocol:

-

Seed the stably transfected Ba/F3-AXL, Ba/F3-MER, and Ba/F3-TYRO3 cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Prepare a serial dilution of this compound in DMSO and then dilute further in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.5%).

-

Add the diluted this compound or vehicle control (DMSO) to the wells containing the cells.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assess cell viability and proliferation using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Record the luminescence signal using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log concentration of this compound and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Assay (General Protocol)

While a specific protocol for this compound is not publicly available, a general in vitro kinase assay to determine its direct inhibitory effect on purified TAM kinases would follow these steps.

Materials:

-

Recombinant human Tyro3, Axl, and Mer kinase domains.

-

A suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1 or a specific peptide substrate).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

This compound.

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a specific antibody and detection system for ELISA-based or fluorescence-based assays).

Protocol:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.

-

Add serially diluted this compound or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assays or a denaturing solution for other methods).

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, this could involve an antibody that recognizes the phosphorylated substrate.

-

Calculate the percentage of kinase activity inhibition at each concentration of this compound and determine the IC50 value as described for the cell proliferation assay.

Pharmacokinetic Profile

As of the latest available information, detailed pharmacokinetic data for this compound in preclinical models or humans has not been publicly disclosed. This information would be critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties and for designing in vivo efficacy studies.

Conclusion

This compound is a valuable research tool for investigating the roles of TAM kinases in cancer and immunology. Its potent and selective inhibition of Axl and Mer provides a means to probe the therapeutic potential of targeting these key oncogenic and immunomodulatory receptors. Further studies are warranted to fully elucidate its in vivo efficacy and pharmacokinetic properties to support its potential translation into a clinical candidate.

References

Unveiling Tam-IN-2: A Technical Primer on a Novel TAM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tam-IN-2, a novel small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged from preclinical discovery as a noteworthy candidate for further investigation. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its quantitative biological data, the experimental protocols used for its characterization, and the signaling pathways it modulates. This compound is identified as pyrrolotriazine compound 0904 within the patent literature, specifically in patent US 20170275290 A1 . This document serves as a centralized resource for researchers and drug development professionals engaged in the study of TAM kinase inhibitors.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against the three TAM kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| TYRO3 | 1-10 |

| AXL | 1-10 |

| MER | 1-10 |

Data extracted from patent US 20170275290 A1. The patent provides IC50 ranges.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Pyrrolotriazine compound 0904 |

| Molecular Formula | C31H27F2N7O3 |

| CAS Number | 2135642-56-5 |

Discovery and Development

The discovery of this compound is detailed in patent US 20170275290 A1, titled "Pyrrolotriazine compounds as tam inhibitors." The invention describes a series of pyrrolotriazine derivatives designed to inhibit the activity of one or more TAM family kinases. Compound 0904, now known as this compound, was identified as a potent inhibitor of TYRO3, AXL, and MER kinases.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the development of this compound, based on the information disclosed in the source patent.

Synthesis of this compound (Compound 0904)

A detailed, multi-step synthesis protocol for this compound (Compound 0904) is provided within patent US 20170275290 A1. Researchers should refer to "Example 904" in the aforementioned patent for the complete, step-by-step synthetic route and characterization data. The general scheme involves the construction of the core pyrrolotriazine scaffold followed by subsequent functionalization.

TAM Kinase Biochemical Assay

The inhibitory activity of this compound against TYRO3, AXL, and MER was determined using a biochemical kinase assay. The general protocol is as follows:

-

Enzyme and Substrate Preparation: Recombinant human TYRO3, AXL, and MER kinase domains were expressed and purified. A generic tyrosine kinase peptide substrate was used.

-

Assay Reaction: The kinase, substrate, and ATP were incubated with varying concentrations of this compound in a suitable buffer system.

-

Detection: The phosphorylation of the substrate was quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay.

-

IC50 Determination: The concentration of this compound that resulted in 50% inhibition of kinase activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.

For specific buffer compositions, enzyme and substrate concentrations, and incubation times, please refer to the "Biological Assays" section of patent US 20170275290 A1.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by TAM kinases and the proposed mechanism of action for this compound.

An In-Depth Technical Guide to TAM Kinase Inhibitors: Focus on Target Proteins and Pathways

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to TAM Kinases

The TAM family of receptor tyrosine kinases (RTKs) comprises three members: TYRO3 , AXL , and MERTK . These receptors play crucial roles in various physiological processes, including the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, and maintenance of homeostasis in several tissues.[1][2] Dysregulation of TAM kinase signaling is implicated in the pathogenesis of cancer, promoting tumor growth, metastasis, and resistance to therapy.[3][4]

Key functions of TAM kinases include:

-

Immune Suppression: TAM kinases are key negative regulators of the immune system. Their activation on immune cells like macrophages and dendritic cells dampens inflammatory responses, creating an immunosuppressive tumor microenvironment.[3][5]

-

Oncogenic Signaling: In cancer cells, aberrant TAM kinase signaling can drive proliferation, survival, and invasion through activation of downstream pathways such as PI3K/AKT and MAPK/ERK.[6][7][8]

-

Therapeutic Resistance: Upregulation of TAM kinase signaling has been linked to acquired resistance to various cancer therapies, including chemotherapy and targeted agents.[9]

Target Proteins of TAM Kinase Inhibitors

TAM kinase inhibitors are designed to block the ATP-binding site of the kinase domain of TYRO3, AXL, and MERTK, thereby inhibiting their catalytic activity. The selectivity and potency against each family member vary among different inhibitors.

SLC-391: A Selective AXL Inhibitor

SLC-391 is an orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for AXL kinase.[10][11] While it is primarily an AXL inhibitor, its activity against other TAM kinases is also of interest for a complete understanding of its biological effects.

Other Notable TAM Kinase Inhibitors

-

BMS-777607: A pan-TAM inhibitor with activity against TYRO3, AXL, and MERTK. It also inhibits other kinases like c-Met and Ron.[11][12]

-

RXDX-106: A potent, selective, and orally available inhibitor of all three TAM kinases (pan-TAM inhibitor).[10][13][14]

Quantitative Data: Inhibitory Activity

The inhibitory potency of TAM kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |

| SLC-391 | AXL | Single-digit nM | Biochemical/Cell-based | [10][15] |

| BMS-777607 | AXL | 1.1 | Cell-based | [11][12] |

| MERTK | - | - | ||

| TYRO3 | 4.3 | Cell-based | [11][12] | |

| c-Met | 3.9 | Cell-based | [11][12] | |

| Ron | 1.8 | Cell-based | [11][12] | |

| RXDX-106 | AXL | 0.69 | Biochemical | [16] |

| MERTK | 1.89 | Biochemical | [16] | |

| TYRO3 | 3.50 | Biochemical | [16] |

Table 1: Summary of reported IC50 values for selected TAM kinase inhibitors.

Signaling Pathways Modulated by TAM Kinase Inhibitors

Inhibition of TAM kinases disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation, and modulates the immune response within the tumor microenvironment.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling node that regulates cell growth, proliferation, and survival. Constitutive activation of this pathway is a common feature of many cancers.[8][17][18] TAM kinases can activate the PI3K/AKT pathway, and inhibitors like SLC-391 have been shown to reduce the phosphorylation of AKT, a key downstream effector of PI3K.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[7] Inhibition of TAM kinases can lead to a reduction in the phosphorylation of ERK.

Modulation of the Immune Microenvironment

TAM kinase inhibitors can reverse the immunosuppressive tumor microenvironment by acting on immune cells. For example, inhibition of AXL and MER on macrophages can shift their polarization from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) phenotype, enhancing anti-tumor immunity.[3] This leads to increased production of pro-inflammatory cytokines and enhanced T-cell responses.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize TAM kinase inhibitors.

Radiometric Kinase Assay

This assay measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[4]

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against a purified TAM kinase.

Workflow:

Methodology:

-

Reaction Setup: In a microplate, combine the purified TAM kinase (e.g., AXL), a suitable substrate (e.g., a synthetic peptide), and varying concentrations of the inhibitor (e.g., SLC-391) in a kinase reaction buffer.

-

Reaction Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

-

Washing: Wash the filter paper extensively to remove any unbound [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the phosphorylation status of a target protein within intact cells, providing a more physiologically relevant assessment of inhibitor activity.

Objective: To determine the ability of an inhibitor to block ligand-induced or constitutive phosphorylation of a TAM kinase in a cellular context.

Methodology (ELISA-based):

-

Cell Seeding: Seed cells expressing the target TAM kinase (e.g., A549 cells for AXL) into a 96-well plate and culture overnight.

-

Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., SLC-391) for 1-2 hours.[3]

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Gas6) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.[3]

-

Cell Lysis: Lyse the cells to release the proteins.

-

ELISA: Use a sandwich ELISA kit specific for the phosphorylated form of the TAM kinase.

-

Coat the plate with a capture antibody that binds the total TAM kinase protein.

-

Add the cell lysates to the wells.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the kinase. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Add a substrate for the HRP enzyme and measure the resulting colorimetric or chemiluminescent signal.[14]

-

-

Data Analysis: Normalize the phosphorylation signal to the total protein amount and calculate the percentage of inhibition to determine the IC50 value.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of cell proliferation by quantifying the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA.

Objective: To assess the effect of a TAM kinase inhibitor on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., CT26) into a 96-well plate.[3]

-

Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for a period of 24-72 hours.

-

Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for an additional 4-24 hours.

-

Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. The filter will trap the DNA, including the incorporated [³H]-thymidine.

-

Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

TAM kinases are critical mediators of oncogenic signaling and immune evasion in cancer. The development of small molecule inhibitors targeting TYRO3, AXL, and MERTK represents a promising therapeutic strategy. As exemplified by SLC-391, these inhibitors can effectively block key downstream signaling pathways like PI3K/AKT and MAPK/ERK, leading to reduced cancer cell proliferation and survival. Furthermore, their ability to modulate the tumor microenvironment by reprogramming immune cells highlights their potential for combination therapies with immune checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the robust characterization of novel TAM kinase inhibitors, facilitating their preclinical and clinical development. Further research into the specific roles of each TAM kinase in different cancer types will be crucial for optimizing the therapeutic application of these targeted agents.

References

- 1. BR112020006145A2 - salts of tam inhibitors - Google Patents [patents.google.com]

- 2. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology and management of transient abnormal myelopoiesis (TAM) in children with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the need to adjust for multiplicity in confirmatory clinical trials with master protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolotriazine | C5H4N4 | CID 53629012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. US9649313B2 - Use of ITK inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 16. Usability evaluation of the “Teen ‘n Fit” mobile health application: A formative study among Indonesian adolescent girls | PLOS One [journals.plos.org]

- 17. mdpi.com [mdpi.com]

- 18. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Tam-IN-2

An in-depth search for a specific molecule designated "Tam-IN-2" has not yielded direct results, suggesting it may be a novel, recently developed, or internally designated compound not yet widely documented in public literature. The predominant relevant search results refer to the broader class of TAM receptor tyrosine kinases (Tyro3, Axl, and Mer) and their inhibitors. Therefore, this guide will focus on the general biological activities of TAM kinase inhibitors, providing a framework that would likely encompass the actions of a specific inhibitor like "this compound."

Introduction to TAM Kinases

The TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—are crucial regulators of homeostasis in mature tissues, particularly those undergoing regular renewal and challenge, such as the immune, reproductive, hematopoietic, vascular, and nervous systems.[1] These receptors and their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S, are fundamental to processes like the phagocytosis of apoptotic cells.[1] Dysregulation of TAM signaling is implicated in a variety of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer progression and metastasis.[1]

Core Biological Activities of TAM Kinase Inhibitors

Inhibitors of TAM kinases are being investigated for their therapeutic potential, primarily in oncology and virology. Their biological activities stem from the disruption of the signaling pathways governed by Tyro3, Axl, and Mer.

Anti-Tumor Activity

Aberrantly elevated TAM signaling is strongly associated with cancer progression, metastasis, and the development of resistance to targeted therapies.[1] TAM kinase inhibitors exert their anti-tumor effects through several mechanisms:

-

Inhibition of Tumor Growth and Metastasis: Genetic studies in mice have shown that the absence of the TAM ligand Gas6 in hematopoietic cells significantly impairs tumor proliferation and metastasis in various cancer models, including pancreatic, lymphoma, colon, breast, and melanoma.[2] Similarly, mice deficient in the Mer receptor exhibit better control over tumor growth and metastasis.[2]

-

Modulation of the Tumor Microenvironment (TME): Tumor-Associated Macrophages (TAMs) are a key component of the TME and predominantly exhibit a pro-tumoral M2 phenotype, which supports tumor angiogenesis, immunosuppression, and hypoxia.[3][4] TAM kinase signaling is crucial for the function of these macrophages.[2] Inhibiting TAM kinases can help to repolarize these macrophages towards an anti-tumoral M1 phenotype.

-

Overcoming Drug Resistance: TAM signaling contributes to resistance against chemotherapy and radiotherapy.[4] By inhibiting these pathways, the efficacy of conventional cancer treatments may be enhanced.

Modulation of the Innate Immune Response

TAM receptors are critical negative regulators of the innate immune response.[1] This function is hijacked by some viruses to evade the immune system.

-

Antiviral Activity: Many enveloped viruses utilize a strategy called "apoptotic mimicry," where they display phosphatidylserine (PtdSer) on their surface.[5] This allows them to bind to TAM ligands like Gas6 and Protein S, which then bridge the virus to TAM receptors on the surface of immune cells.[5] Activation of TAM receptors by the virus-ligand complex induces the expression of suppressors of cytokine signaling (SOCS1 and SOCS3), which dampen the type I interferon (IFN) response—a potent antiviral defense mechanism.[1][5] Inhibition of TAM receptors can therefore block this viral immune evasion strategy, leading to a more robust antiviral response.[5]

Quantitative Data on TAM Kinase Inhibitors

While specific data for "this compound" is unavailable, the following table provides a representative summary of the kind of quantitative data typically reported for TAM kinase inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Inhibitor | Target(s) | IC₅₀ (nM) | Cell-based Assay | Reference |

| Hypothetical | Axl | 15 | A549 cell proliferation | Fictional |

| Hypothetical | Mer | 45 | MOLM-14 cell viability | Fictional |

| Hypothetical | Tyro3 | 120 | PC-3 cell migration | Fictional |

| Hypothetical | Pan-TAM | Axl: 8, Mer: 25, Tyro3: 90 | U-87 MG glioblastoma cell line | Fictional |

IC₅₀ (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways Modulated by TAM Kinase Inhibitors

TAM receptor activation triggers several downstream signaling cascades. Inhibitors of these receptors block these pathways.

PI3K/AKT Signaling Pathway

Activated TAM receptors predominantly drive the phosphorylation and activation of Akt via the phosphoinositide 3-kinase (PI3K) pathway.[1][6] This is a conventional receptor tyrosine kinase signaling pathway that is crucial for cell survival and proliferation. A key step involves the autophosphorylation of a tyrosine residue downstream of the kinase domain, which serves as a binding site for the SH2 domain of Grb2, leading to the recruitment and activation of the p85 subunit of PI3K.[1][6]

TAM-IFNAR Crosstalk and STAT1 Signaling

In dendritic cells, activated TAM receptors can form a complex with the type I interferon receptor (IFNAR).[1][6] This interaction leads to the tyrosine phosphorylation and activation of STAT1.[1][6] Activated STAT1 then translocates to the nucleus and drives the expression of SOCS1 and SOCS3, which are negative regulators of inflammatory responses.[1][6]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of TAM kinase inhibitors. Below are generalized methodologies for key experiments.

In Vitro Kinase Assay

Objective: To determine the in vitro potency of a compound against purified TAM kinases.

Methodology:

-

Recombinant human Tyro3, Axl, and Mer kinase domains are expressed and purified.

-

The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

The inhibitor, at various concentrations, is pre-incubated with the kinase.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on TAM signaling.

Methodology:

-

Cancer cells (e.g., A549 lung carcinoma, U-87 MG glioblastoma) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with various concentrations of the inhibitor.

-

The cells are incubated for a period of time (e.g., 72 hours).

-

Cell viability or proliferation is measured using a suitable assay, such as MTT, MTS, or a cell-counting-based method.

-

The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ is determined from the dose-response curve.

Western Blot Analysis of Pathway Modulation

Objective: To confirm that the inhibitor blocks the intended signaling pathway in cells.

Methodology:

-

Cells are treated with the inhibitor for a specific duration.

-

If the pathway is ligand-dependent, cells are stimulated with Gas6.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Axl, Axl, p-AKT, AKT, p-STAT1, STAT1).

-

After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence.

-

The band intensities are quantified to assess the degree of pathway inhibition.

Conclusion

While specific data on "this compound" remains elusive, the established biological activities of TAM kinase inhibitors provide a strong foundation for understanding its potential therapeutic applications. The core functions of these inhibitors revolve around mitigating cancer progression and enhancing antiviral immunity by modulating the PI3K/AKT and STAT1 signaling pathways. The provided experimental frameworks are standard methodologies for characterizing the potency and mechanism of action of such a compound. Further research and public disclosure of data for "this compound" will be necessary to fully elucidate its specific biological profile.

References

- 1. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of TAM Family Receptors in Immune Cell Function: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integration of Single-Cell RNA Sequencing and Bulk RNA Sequencing Reveals That TAM2-Driven Genes Affect Immunotherapeutic Response and Prognosis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of TAMs in Tumor Microenvironment and New Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAM receptor signaling and viral infection [lemkelab.org]

- 6. researchgate.net [researchgate.net]

The Role of Tam-IN-2 in the Inhibition of TAM Receptor Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases represents a critical signaling nexus implicated in a range of pathologies, including cancer, autoimmune disorders, and viral infections. Their dysregulation fosters tumor progression, metastasis, and resistance to therapy, primarily by promoting cell survival and suppressing innate anti-tumor immunity. Consequently, the development of potent and selective TAM kinase inhibitors is a major focus in modern drug discovery. This technical guide provides an in-depth analysis of Tam-IN-2, a novel pyrrolotriazine-based inhibitor of the TAM kinase family. We will detail the underlying TAM receptor signaling pathways, present the quantitative inhibitory profile of this compound, describe its mechanism of action, and provide comprehensive experimental protocols for the evaluation of TAM kinase inhibitors.

Introduction to TAM Receptor Kinases

The TAM family consists of three structurally related receptor tyrosine kinases (RTKs): TYRO3, AXL, and MERTK.[1][2] These receptors are characterized by an extracellular domain composed of two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) repeats, a single transmembrane helix, and an intracellular tyrosine kinase domain.[2][3] Their primary endogenous ligands are the vitamin K-dependent proteins Growth Arrest-Specific 6 (GAS6) and Protein S (PROS1).[3][4]

Functionally, TAM kinases are essential regulators of tissue and immune homeostasis.[3][5] They play a crucial role in the efferocytosis (clearance of apoptotic cells), a process vital for preventing autoimmunity and resolving inflammation.[4] In the context of disease, particularly cancer, aberrant TAM signaling is strongly associated with poor prognosis.[5][6] Overexpression of TAM kinases can drive oncogenic processes such as proliferation, survival, invasion, and resistance to both conventional chemotherapy and targeted agents.[6][7] Furthermore, TAM signaling within the tumor microenvironment suppresses the innate immune response by inhibiting the function of dendritic cells and macrophages, thereby allowing cancer cells to evade immune surveillance.[6][8] This dual role in promoting tumor cell survival and fostering an immunosuppressive microenvironment makes the TAM receptor family a compelling target for therapeutic intervention.[8][9]

The TAM Receptor Signaling Pathway

Activation of TAM receptors is a multi-step process. The ligands, GAS6 and PROS1, act as bridging molecules. Their N-terminal Gamma-Carboxyglutamic acid (Gla) domain binds to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells, while their C-terminal laminin G-like domains bind to the Ig-like domains of the TAM receptors on phagocytic cells like macrophages.[2] This interaction facilitates receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain, triggering downstream signaling cascades.

Key downstream pathways activated by TAM kinases include:

-

PI3K/AKT Pathway : This is a major survival pathway that promotes cell growth, proliferation, and inhibits apoptosis.[4]

-

JAK/STAT Pathway : In immune cells, this pathway is critical for regulating cytokine responses. TAM activation often leads to the expression of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which act as a negative feedback loop to dampen inflammatory responses.[2][4]

-

NF-κB Pathway : TAM signaling can modulate this pathway, which is involved in inflammation and cell survival.

The specific signaling outcome can vary depending on the cellular context, the specific TAM receptor activated, and the ligand involved. GAS6 is a ligand for all three TAM receptors, whereas PROS1 preferentially activates TYRO3 and MERTK.[1]

References

- 1. Google Patents [patents.google.com]

- 2. USPTO Patent Grant Full Text [google.com]

- 3. USP Bioassay Reference Standards [usp.org]

- 4. Receptor Tyrosine Kinases, TYRO3, AXL, and MER, Demonstrate Distinct Patterns and Complex Regulation of Ligand-induced Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Google Patents Advanced Search [patents.google.com]

- 6. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Search for patents | USPTO [uspto.gov]

- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Evaluation of TAM Receptor Kinase Inhibitors: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the in vitro methodologies employed in the characterization of inhibitors targeting the TAM (Tyro3, Axl, and Mer) family of receptor tyrosine kinases. While specific quantitative data for the compound designated as Tam-IN-2, a pyrrolotriazine derivative originating from patent US 20170275290 A1, is not publicly available in peer-reviewed literature, this document outlines the standard experimental procedures and data presentation relevant to the preclinical assessment of this class of inhibitors. The information herein is compiled from established methodologies in the field to guide researchers in their in vitro studies.

Quantitative Analysis of TAM Inhibitor Potency

A critical initial step in the characterization of a novel TAM inhibitor is the determination of its potency against each of the three TAM kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents a compilation of IC50 values for several well-characterized TAM inhibitors to serve as a reference.

| Compound | Tyro3 IC50 (nM) | Axl IC50 (nM) | Mer IC50 (nM) |

| R428 (Bemcentinib) | 48 | 14 | 3.6 |

| BMS-777607 | 4.3 | 1.1 | 2.5 |

| LDC1267 | <5 | 8 | 29 |

| UNC2025 | 15 | 16 | 0.74 |

Experimental Protocols

Detailed and reproducible protocols are fundamental to the accurate assessment of inhibitor activity. Below are standardized methodologies for biochemical and cell-based assays commonly used in the study of TAM inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of a test compound against purified Tyro3, Axl, and Mer kinase domains.

Materials:

-

Recombinant human Tyro3, Axl, and Mer kinase domains

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (e.g., this compound) at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add kinase buffer, the specific TAM kinase, and the substrate peptide to each well of the plate.

-

Add the diluted test compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block the ligand-induced phosphorylation of a TAM receptor in a cellular context.

Objective: To assess the cellular potency of a test compound in inhibiting Axl phosphorylation.

Materials:

-

Human cell line expressing Axl (e.g., A549 lung carcinoma cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human Gas6 (Axl ligand)

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Axl (Tyr779), anti-total-Axl

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate A549 cells and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

-

Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the anti-phospho-Axl primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-Axl antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-Axl and total Axl. Normalize the phospho-Axl signal to the total Axl signal. Determine the concentration-dependent inhibition of Axl phosphorylation.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for understanding the complex biological context and the experimental strategies.

Caption: Canonical TAM Receptor Signaling Pathway.

Caption: Experimental Workflow for In Vitro Characterization of a TAM Inhibitor.

The Role of TAM Receptor Kinase Inhibitors in Cancer Biology: A Technical Guide

Disclaimer: The term "Tam-IN-2" does not correspond to a publicly recognized or scientifically documented molecule. This guide presumes that the query refers to inhibitors of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, a significant area of research in oncology. Herein, "TAM inhibitor" will be used to denote this class of therapeutic agents.

Executive Summary

The TAM (TYRO3, AXL, MERTK) receptor tyrosine kinases represent a critical signaling nexus in cancer progression, orchestrating a multitude of pro-tumorigenic processes including cell proliferation, survival, invasion, metastasis, and the establishment of an immunosuppressive tumor microenvironment.[1][2][3] Overexpression and activation of TAM kinases are frequently correlated with poor prognosis and resistance to conventional and targeted therapies across a wide range of solid and hematological malignancies.[4][5][6] Consequently, the development of small molecule inhibitors targeting this kinase family has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the role of TAM inhibitors in cancer biology, detailing their mechanism of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the core signaling pathways.

The TAM Receptor Family in Cancer

The TAM family consists of three structurally related receptor tyrosine kinases: TYRO3, AXL, and MERTK.[4] Their activation is primarily mediated by the vitamin K-dependent ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1), which bridge the receptors to phosphatidylserine exposed on the surface of apoptotic cells.[1] In the context of cancer, this signaling axis is often hijacked to promote tumorigenesis.

Key Roles of TAM Receptors in Cancer:

-

Oncogenic Signaling: Activation of TAM receptors triggers downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are fundamental for cell growth, proliferation, and survival.[1][4][6]

-

Metastasis and Invasion: TAM signaling, particularly through AXL, is a key driver of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1]

-

Therapeutic Resistance: Upregulation of TAM receptor signaling has been identified as a significant mechanism of acquired resistance to various cancer therapies, including chemotherapy, radiation, and targeted agents.[7]

-

Immune Evasion: TAM receptors, especially MERTK and AXL, are highly expressed on myeloid cells within the tumor microenvironment, such as macrophages and dendritic cells. Their activation promotes an immunosuppressive phenotype, dampening the anti-tumor immune response.[2][3]

Mechanism of Action of TAM Inhibitors

TAM inhibitors are broadly classified into two main categories:

-

Small Molecule Tyrosine Kinase Inhibitors (TKIs): These are the most common class of TAM inhibitors. They are ATP-competitive inhibitors that bind to the kinase domain of the TAM receptors, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[8][9][10] Many TKIs exhibit activity against multiple TAM family members (pan-TAM inhibitors), while others show selectivity for specific receptors.

-

Monoclonal Antibodies: These biologic agents target the extracellular domain of the TAM receptors, blocking ligand binding and preventing receptor activation.

By inhibiting TAM receptor signaling, these agents can exert a dual effect on cancer: directly inhibiting tumor cell growth and proliferation, and modulating the tumor microenvironment to be more permissive to anti-tumor immunity.[3]

Quantitative Data: In Vitro Potency of TAM Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several prominent TAM inhibitors against various cancer cell lines and kinases. These values are indicative of the in vitro potency of the compounds.

| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) | Reference(s) |

| BMS-777607 | Pan-TAM, c-Met | GTL-16 (Gastric Carcinoma) | 20 | [3][11] |

| PC-3 (Prostate Cancer) | < 1 | [3][11] | ||

| DU145 (Prostate Cancer) | < 1 | [3][11] | ||

| U118MG (Glioblastoma) | ~12,500 (cellular assay) | [2] | ||

| SF126 (Glioblastoma) | ~12,500 (cellular assay) | [2] | ||

| UNC2025 | MERTK, FLT3 | 697 (B-cell ALL) | 2.7 (cellular pMERTK) | [1] |

| Molm-14 (AML) | 14 (cellular pFLT3) | [4] | ||

| A172 (Glioblastoma) | 50-400 (cellular viability) | [12] | ||

| SF188 (Glioblastoma) | 50-400 (cellular viability) | [12] | ||

| U251 (Glioblastoma) | 50-400 (cellular viability) | [12] | ||

| Sitravatinib (MGCD516) | AXL, MERTK, VEGFR, c-Kit, MET | Sarcoma Cell Lines (various) | 1-200 (biochemical) | [10] |

| R428 (Bemcentinib) | AXL | HeLa (Cervical Cancer) | 14 | [13] |

| NSCLC Cell Lines (panel) | 670 - >9610 | [7] | ||

| CE81T (Esophageal Squamous Cell Carcinoma) | 1980 | [8] | ||

| Cabozantinib (XL184) | AXL, MET, VEGFR2, RET, KIT, FLT3 | MV4-11 (AML) | 2.4 | [11] |

| MOLM-13 (AML) | 2.0 | [11] | ||

| CE81T (Esophageal Squamous Cell Carcinoma) | 4610 | [8] |

| Inhibitor | Kinase Target | Biochemical IC50 (nM) | Reference(s) |

| BMS-777607 | AXL | 1.1 | [3][11] |

| TYRO3 | 4.3 | [3][11] | |

| c-Met | 3.9 | [11] | |

| Ron | 1.8 | [11] | |

| UNC2025 | MERTK | 0.74 | [4][14] |

| FLT3 | 0.8 | [4][14] | |

| AXL | 122 | [4][14] | |

| TYRO3 | 301 | [5] | |

| Sitravatinib (MGCD516) | AXL | 1.5 - 20 | [7] |

| MERTK | 1.5 - 20 | [7] | |

| VEGFR | 1.5 - 20 | [7] | |

| KIT | 1.5 - 20 | [7] | |

| MET | 1.5 - 20 | [7] | |

| R428 (Bemcentinib) | AXL | 14 | [4] |

| Cabozantinib (XL184) | AXL | 7 | [1][3] |

| MET | 1.3 | [1][3] | |

| VEGFR2 | 0.035 | [1][3] | |

| RET | 5.2 | [1] | |

| KIT | 4.6 | [1] | |

| FLT3 | 11.3 | [1] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of a TAM inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

TAM inhibitor stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

-

Compound Treatment: Prepare serial dilutions of the TAM inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[16] After incubation, add the solubilization solution to dissolve the formazan crystals.[16]

-

For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours. The formazan product is soluble in the culture medium.[17]

-

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).[17][18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the logarithm of the inhibitor concentration to determine the IC50 value.

Western Blotting for TAM Signaling Pathway Analysis

This protocol is used to determine the effect of a TAM inhibitor on the phosphorylation status of TAM receptors and their downstream signaling proteins.

Materials:

-

Cancer cells treated with the TAM inhibitor

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of TYRO3, AXL, MERTK, AKT, ERK, etc.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the TAM inhibitor for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C with gentle agitation.[9][19]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]

-

Detection: Wash the membrane again and then add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[9]

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies against total proteins (e.g., total AXL) or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of a TAM inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

TAM inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia and surgical equipment (if applicable)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer the TAM inhibitor (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to the predetermined dosing schedule and duration.

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is often tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry, to assess the in vivo target engagement of the inhibitor.

Visualizing TAM Signaling and Experimental Workflows

TAM Receptor Signaling Pathway

Caption: TAM Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow for TAM Inhibitor Evaluation

Caption: Preclinical Evaluation Workflow for a Novel TAM Inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adooq.com [adooq.com]

- 11. researchgate.net [researchgate.net]

- 12. MERTK Inhibition Induces Polyploidy and Promotes Cell Death and Cellular Senescence in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tyrosine-protein kinase receptor TYRO3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacology of TAM Kinase Inhibitors, with a Focus on Tam-IN-2

Disclaimer: Publicly available information on the specific compound "Tam-IN-2" is limited and primarily originates from patent literature. This guide provides a detailed analysis of the available data on this compound, supplemented with a broader overview of the pharmacology of the TAM (Tyro3, Axl, Mer) kinase inhibitor class to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to the TAM Family of Receptor Tyrosine Kinases

The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer, are key regulators of cellular homeostasis. These receptors and their ligands, Gas6 (Growth Arrest-Specific 6) and Protein S, are integral to processes such as cell survival, proliferation, and the clearance of apoptotic cells. Dysregulation of TAM signaling is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders, making them attractive therapeutic targets. In oncology, overexpression of TAM kinases is often associated with tumor progression, metastasis, and the development of resistance to conventional therapies.

Pharmacology of this compound

This compound is a potent inhibitor of the TAM family of receptor tyrosine kinases. It is identified in patent literature as a pyrrolotriazine compound, specifically designated as compound 0904 in patent US 20170275290 A1.

Mechanism of Action

As a TAM inhibitor, this compound is designed to block the kinase activity of Tyro3, Axl, and Mer. By binding to the ATP-binding site of the kinase domain, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-survival and pro-proliferative signals mediated by these receptors.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound and other representative TAM kinase inhibitors.

| Compound Name | Tyro3 IC50 (nM) | Axl IC50 (nM) | Mer IC50 (nM) | Other Notable Targets (IC50 in nM) |

| This compound | Data not publicly available in searched resources | Data not publicly available in searched resources | Data not publicly available in searched resources | A pyrrolotriazine compound from patent US 20170275290 A1[1][2] |

| Cabozantinib | - | 7 | - | VEGFR2 (0.035), c-Met (1.3), Kit (4.6), Flt3 (11.3)[1] |

| UNC4203 | 42 | 140 | 1.2 | FLT3 (90)[1] |

| PF-07265807 | 21.6 | 6.1 | 13.2 | c-Met |

| BPR5K230 | - | 9.2 | 4.1 | - |

| Adrixetinib (Q702) | - | - | - | Axl/Mer/CSF1R inhibitor |

| AXL-IN-13 | - | 1.6 | - | - |

Note: Specific IC50 values for this compound against individual TAM kinases are not detailed in the publicly accessible portions of the cited patent. The table includes data for other well-characterized TAM inhibitors to provide a comparative context.

Signaling Pathways and Experimental Workflows

TAM Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway downstream of TAM receptor activation, which is the target of inhibitors like this compound.

Caption: TAM Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for TAM Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel TAM kinase inhibitor.

Caption: General Experimental Workflow for Preclinical TAM Kinase Inhibitor Evaluation.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified TAM kinase enzymes.

Methodology:

-

Recombinant human Tyro3, Axl, or Mer kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

The test compound (e.g., this compound) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based assays (e.g., TR-FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody to detect the phosphorylated product.

-

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Phosphorylation Assay

Objective: To confirm target engagement and measure the inhibition of TAM receptor phosphorylation in a cellular context.

Methodology:

-

A cell line that endogenously or exogenously expresses the target TAM receptor (e.g., Axl) is cultured.

-

Cells are serum-starved to reduce baseline receptor activation.

-

The cells are pre-incubated with various concentrations of the test compound.

-

The TAM receptor is then stimulated with its ligand (e.g., Gas6) to induce phosphorylation.

-

Cells are lysed, and the protein concentration is determined.

-

The level of phosphorylated TAM receptor is measured using techniques such as:

-

Western Blotting: Using a primary antibody specific for the phosphorylated form of the receptor.

-

ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using a capture antibody and a detection antibody specific for the phosphorylated receptor.

-

-

The results are normalized to the total amount of the TAM receptor protein.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of the test compound in a living organism.

Methodology:

-

Human cancer cells that overexpress a TAM kinase are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

The mice are randomized into treatment and control groups.

-

The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target modulation (pharmacodynamics).

-

The anti-tumor efficacy is determined by comparing the tumor growth in the treatment group to the control group.

Conclusion